molecular formula C14H14FNO B1309792 4-(4-Fluoro-benzyloxy)-benzylamine CAS No. 849807-02-9

4-(4-Fluoro-benzyloxy)-benzylamine

Cat. No. B1309792
M. Wt: 231.26 g/mol
InChI Key: UAZWSEVTDFFCDM-UHFFFAOYSA-N
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Description

The compound "4-(4-Fluoro-benzyloxy)-benzylamine" is not directly mentioned in the provided papers. However, the papers do discuss various fluorine-substituted benzylamines and their derivatives, which can provide insights into the chemical behavior and properties of similar compounds. Fluorine substitution is known to affect the reactivity and binding affinity of organic molecules, as seen in the synthesis of ligands for CNS dopamine D2 receptors and the fluorogenic derivatization of catecholamines .

Synthesis Analysis

The synthesis of fluorine-substituted benzylamines can involve several strategies, such as the Claisen rearrangement of O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxysalicylic acid . Another approach includes the metallation of halogenated benzoic acids followed by treatment with sulfur compounds to introduce a methylthio moiety, which can be further elaborated to benzylamine . These methods highlight the challenges and considerations in introducing fluorine and other substituents onto aromatic rings, which are relevant to the synthesis of "4-(4-Fluoro-benzyloxy)-benzylamine".

Molecular Structure Analysis

The molecular structure of fluorine-substituted benzylamines would be expected to exhibit characteristics influenced by the electronegativity of fluorine. For instance, the presence of fluorine can enhance the stability of certain functional groups and affect the overall electronic distribution within the molecule . The synthesis of novel diamine monomers with fluorine substituents for the production of fluorinated polyimides demonstrates the impact of such substitutions on molecular structure and properties .

Chemical Reactions Analysis

Fluorine-substituted benzylamines can participate in various chemical reactions, including fluorogenic derivatization, which is used for the sensitive and selective determination of analytes . The presence of fluorine can influence the reactivity and selectivity of these compounds in such reactions, as seen in the derivatization of catecholamines with fluorogenic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorine-substituted benzylamines are significantly influenced by the presence of fluorine. For example, fluorinated polyimides derived from fluorine-substituted diamines exhibit low water absorption rates, low dielectric constants, and high thermal stability . The introduction of fluorine onto benzylamines can also enhance binding affinity to biological targets, as demonstrated by the high-affinity ligands for CNS dopamine D2 receptors . Additionally, the synthesis of fluorene-based benzoxazines indicates that fluorine substitution can lead to higher glass transition temperatures and better thermal stability due to increased rigidity and aromatic content .

Scientific Research Applications

Synthetic Applications

4-(4-Fluoro-benzyloxy)-benzylamine serves as a precursor in the synthesis of various complex molecules due to its functional groups, which offer multiple points for chemical modifications. For instance, its utility in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlights its importance in organic synthesis. This synthesis demonstrates the compound's role in cross-coupling reactions, facilitating the development of pharmaceuticals and materials with enhanced properties (Qiu, Gu, Zhang, & Xu, 2009).

Drug Development and Pharmaceutical Applications

Benzoxaborole compounds, which can be synthesized from precursors like 4-(4-Fluoro-benzyloxy)-benzylamine, are utilized in medicinal chemistry for their broad spectrum of applications. These compounds have led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The unique physicochemical properties of benzoxaboroles, attributed in part to their synthesis pathways involving fluorobenzyloxy components, make them promising for drug development, showcasing the versatility of 4-(4-Fluoro-benzyloxy)-benzylamine in contributing to significant medical advancements (Nocentini, Supuran, & Winum, 2018).

Advancements in Optoelectronic Materials

Research into quinazolines and pyrimidines, which can be synthesized from fluorobenzylamine derivatives like 4-(4-Fluoro-benzyloxy)-benzylamine, has revealed their potential in creating novel optoelectronic materials. These materials are pivotal in developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of fluorinated components, such as 4-(4-Fluoro-benzyloxy)-benzylamine, into π-extended conjugated systems, has been shown to significantly enhance the electroluminescent properties of these materials, demonstrating the compound's role in advancing technology in the optoelectronic sector (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

The safety and hazards associated with “4-(4-Fluoro-benzyloxy)-benzylamine” are not specified in the search results.


Future Directions

The future directions for the research and application of “4-(4-Fluoro-benzyloxy)-benzylamine” are not specified in the search results.


Please note that this information is based on the search results and may not be comprehensive or accurate. For a detailed analysis, please consult a chemistry professional or a reliable source.


properties

IUPAC Name

[4-[(4-fluorophenyl)methoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZWSEVTDFFCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251339
Record name 4-[(4-Fluorophenyl)methoxy]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-benzyloxy)-benzylamine

CAS RN

849807-02-9
Record name 4-[(4-Fluorophenyl)methoxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849807-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Fluorophenyl)methoxy]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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